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The validation of quantitative assays is a critical cornerstone in drug development and scientific
research, ensuring the reliability, reproducibility, and accuracy of data. Regulatory bodies such
as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)
have established comprehensive guidelines for the validation of bioanalytical methods. This
guide provides a comparative overview of these guidelines, presenting key performance
characteristics, detailed experimental protocols, and a comparison of common assay platforms,
using the quantification of the therapeutic monoclonal antibody infliximab as a practical
example.

Key Performance Characteristics: A Harmonized
Approach with Nuances

Both the FDA and EMA guidelines emphasize the evaluation of a core set of performance
characteristics to ensure a bioanalytical method is fit for its intended purpose. While largely
harmonized, some differences in terminology and specific recommendations exist.[1] The
fundamental parameters for validation include:

e Accuracy: The closeness of the mean test results to the true concentration of the analyte.

e Precision: The closeness of agreement among a series of measurements from the same
homogeneous sample. This is typically assessed at two levels: repeatability (intra-assay
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precision) and intermediate precision (inter-assay precision).

» Specificity and Selectivity: The ability of the assay to differentiate and quantify the analyte in
the presence of other components in the sample.

» Linearity and Range: The ability of the assay to produce results that are directly proportional
to the concentration of the analyte within a given range. The range is the interval between
the upper and lower concentrations of the analyte in the sample for which the assay has
been demonstrated to be accurate, precise, and linear.

o Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest
concentration of analyte that can be detected but not necessarily quantified with acceptable
accuracy and precision. The LLOQ is the lowest concentration that can be measured with
acceptable accuracy and precision.

o Robustness: The capacity of the assay to remain unaffected by small, but deliberate
variations in method parameters, providing an indication of its reliability during normal usage.

« Stability: The chemical stability of an analyte in a given matrix under specific conditions for
defined periods.

Comparison of Quantitative Assay Platforms for
Infliximab

The choice of analytical platform is crucial for developing a robust and reliable quantitative
assay. Here, we compare two widely used methods for the quantification of infliximab: Enzyme-
Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS).
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Performance
Characteristic

ELISA for
Infliximab

LC-MS/MS for
Infliximab

Alternative
Methods (RIA,
RGA)

Antigen-antibody

Separation by

chromatography and

Relies on radiolabeled

Principle interaction with ] antigens or reporter
) ) detection by mass-to- ]
enzymatic detection. , gene expression.
charge ratio.
Very high, capable of
High, but can be ) y g ) P )
] distinguishing Generally high, but
susceptible to S )
o ) ] between the drug and can have limitations in
Specificity interference from anti- ) S
o its metabolites or distinguishing 1gG
drug antibodies ) )
interfering subclasses (ELISA).
(ADAS).
substances.
. o RIA and RGA can
) ] Can achieve similar or o
Typically in the low o have lower limits of
o better sensitivity than )
Sensitivity (LLOQ) pg/mL to ng/mL range. detection than ELISA

[2]

ELISA, down to the
ng/mL range.[3]

(e.g., 0.07 pg/mL for
RIA).[4]

Linear Range

Generally narrower
compared to LC-
MS/MS.

Wider linear dynamic

range.[3]

Variable depending on
the specific assay

format.

Precision (%CV)

Intra- and inter-assay
CVs are typically

expected to be <15%.

[5]

Can achieve excellent
precision with CVs
often below 10%.

RGA can show high
reproducibility (CV <
7%).[4]

Accuracy (%

Recovery)

Typically within 80-
120% of the nominal

concentration.

High accuracy, with
recovery values often
close to 100%.

Maximal inaccuracies
for RIA and RGA have
been reported around
39% and 24%,

respectively.[4]
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) ] Generally lower
High, suitable for ]
] throughput than Throughput varies
analyzing large )
Throughput ELISA due to depending on the
numbers of samples

) sequential sample specific method.
in parallel. ]

analysis.

) o Can be more

Higher initial ) )

Generally lower cost ) expensive and require
Cost instrument cost and o )

per sample. specialized equipment

operational expenses.
(RIA).

Experimental Protocols for Key Validation
Experiments

The following are generalized protocols for validating a quantitative assay. Specific details may
vary depending on the analyte, matrix, and analytical platform.

Accuracy

Objective: To determine the closeness of the measured concentration to the true concentration.
Protocol:

o Prepare quality control (QC) samples at a minimum of three concentration levels: low,
medium, and high, spanning the expected range of the assay.

e Analyze at least five replicates of each QC sample.

e The experiment should be repeated on at least three different days to assess inter-day
accuracy.

» Calculate the mean concentration for each level and express it as a percentage of the
nominal concentration (%0Recovery).

Acceptance Criteria (FDA/EMA): The mean concentration should be within £15% of the
nominal value for each QC level (x20% for the LLOQ).
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Precision

Objective: To assess the degree of scatter in the results from multiple analyses of the same

sample.
Protocol:

 Intra-assay Precision (Repeatability): Analyze a minimum of five replicates of each QC level
(low, medium, high) in a single analytical run.

« Inter-assay Precision (Intermediate Precision): Analyze the same QC samples on at least
three different days with different analysts and/or equipment.

o Calculate the coefficient of variation (%CV) for the concentrations measured at each level for
both intra- and inter-assay precision.

Acceptance Criteria (FDA/EMA): The %CV should not exceed 15% for each QC level (20% for
the LLOQ).[5]

Linearity and Range

Objective: To demonstrate a proportional relationship between the analyte concentration and
the assay response over a defined range.

Protocol:

e Prepare a series of calibration standards by spiking the matrix with known concentrations of
the analyte. A minimum of five to eight non-zero concentrations is recommended.

e Analyze the calibration standards in the same manner as the study samples.
» Plot the response versus the nominal concentration and perform a linear regression analysis.

e The range is defined by the concentrations of the lowest and highest calibration standards
that meet the acceptance criteria for accuracy and precision.

Acceptance Criteria (FDA/EMA): The coefficient of determination (r2) should be = 0.99. The
back-calculated concentrations of the calibration standards should be within £15% of the
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nominal values (x20% for the LLOQ).

Visualizing the Validation Workflow

A clear understanding of the assay validation workflow is essential for successful
implementation. The following diagram illustrates the logical progression of the validation
process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to Quantitative Assay Validation:
Adhering to FDA and EMA Guidelines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12379793#validation-of-a-quantitative-assay-
according-to-fda-ema-guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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